

Spectroscopic Analysis of (S)-(+)-1-Methoxy-2-propanol: A Technical Guide

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Compound of Interest

Compound Name: (S)-(+)-1-Methoxy-2-propanol

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **(S)-(+)-1-Methoxy-2-propanol**, tailored for researchers, scientists, and professionals in drug development. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for **(S)-(+)-1-Methoxy-2-propanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data[1][2]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.11	Doublet	3H	-CH ₃ (on C2)
3.20 - 3.45	Multiplet	2H	-CH ₂ - (on C1)
3.38	Singlet	3H	-OCH ₃
3.85 - 4.05	Multiplet	1H	-CH- (on C2)
2.50 (broad)	Singlet	1H	-OH

Solvent: Deuterated Chloroform (CDCl_3) is commonly used for nonpolar organic compounds.[3]

^{13}C NMR Spectral Data[4]

Chemical Shift (ppm)	Assignment
18.5	$-\text{CH}_3$ (on C2)
59.0	$-\text{OCH}_3$
68.0	$-\text{CH}-$ (on C2)
77.5	$-\text{CH}_2-$ (on C1)

Infrared (IR) Spectroscopy[5][6][7]

Wavenumber (cm^{-1})	Description of Vibration	Functional Group
3400 (broad)	O-H stretch	Alcohol ($-\text{OH}$)
2970 - 2830	C-H stretch	Alkane ($-\text{CH}$, $-\text{CH}_2$, $-\text{CH}_3$)
1110	C-O stretch	Ether ($-\text{O}-$), Alcohol ($-\text{OH}$)

Mass Spectrometry (MS)[8][9][10][11][12]

m/z	Relative Intensity	Possible Fragment
90	Low	$[\text{M}]^+$ (Molecular Ion)
59	High	$[\text{CH}(\text{OH})\text{CH}_3]^+$ or $[\text{CH}_2\text{OCH}_3]^+$
45	High	$[\text{CH}_2\text{OH}]^+$

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weighing the Sample: Accurately weigh between 5 to 20 mg of **(S)-(+)-1-Methoxy-2-propanol** for ^1H NMR. For ^{13}C NMR, a higher concentration of 20–50 mg may be necessary.
[3]
- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as Chloroform-d (CDCl_3). [3][5] The typical volume of solvent used is approximately 0.6 to 0.7 mL. [3][6]
- Dissolution: Dissolve the sample in the deuterated solvent within a clean vial. Gentle vortexing or sonication can aid in complete dissolution. [3]
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. [6] To avoid spectral distortions, ensure there are no air bubbles. [3] The solution height in the tube should be between 4.0 and 5.0 cm. [3]
- Cleaning and Capping: Thoroughly wipe the outside of the NMR tube with a lint-free tissue and a suitable solvent like ethanol to remove any contaminants. [3] Securely cap the tube to prevent solvent evaporation. [3]

Data Acquisition:

- Instrument Insertion: Place the prepared NMR tube into the spectrometer's sample holder.
- Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field. [3]
- Shimming: The magnetic field homogeneity is optimized, either manually or automatically, to enhance spectral resolution and minimize peak broadening. [3]
- Tuning and Matching: The NMR probe is tuned to the specific nucleus being analyzed (e.g., ^1H or ^{13}C) to maximize signal reception. [3]
- Acquisition: Set the appropriate experimental parameters, such as the number of scans, spectral width, and relaxation delay, and initiate data collection. [3]

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Salt Plates: Obtain two clean, dry salt plates (e.g., NaCl or KBr) which are transparent to infrared radiation.[\[7\]](#)[\[8\]](#)
- Sample Application: Place a single drop of liquid **(S)-(+)-1-Methoxy-2-propanol** onto the surface of one salt plate.[\[7\]](#)
- Film Formation: Place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[\[7\]](#)[\[9\]](#)

Data Acquisition (FTIR):

- Background Spectrum: Run a background spectrum of the empty spectrometer to account for atmospheric and instrumental absorptions.
- Sample Placement: Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.[\[7\]](#)
- Spectrum Acquisition: Acquire the infrared spectrum of the sample. The instrument passes a beam of infrared light through the sample and records the frequencies at which light is absorbed.[\[8\]](#)
- Data Processing: The resulting interferogram is converted into a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.[\[8\]](#)
- Cleaning: After analysis, clean the salt plates with a suitable solvent like acetone and return them to a desiccator to prevent damage from moisture.[\[7\]](#)

Mass Spectrometry (MS)

Sample Introduction (for a Volatile Liquid):

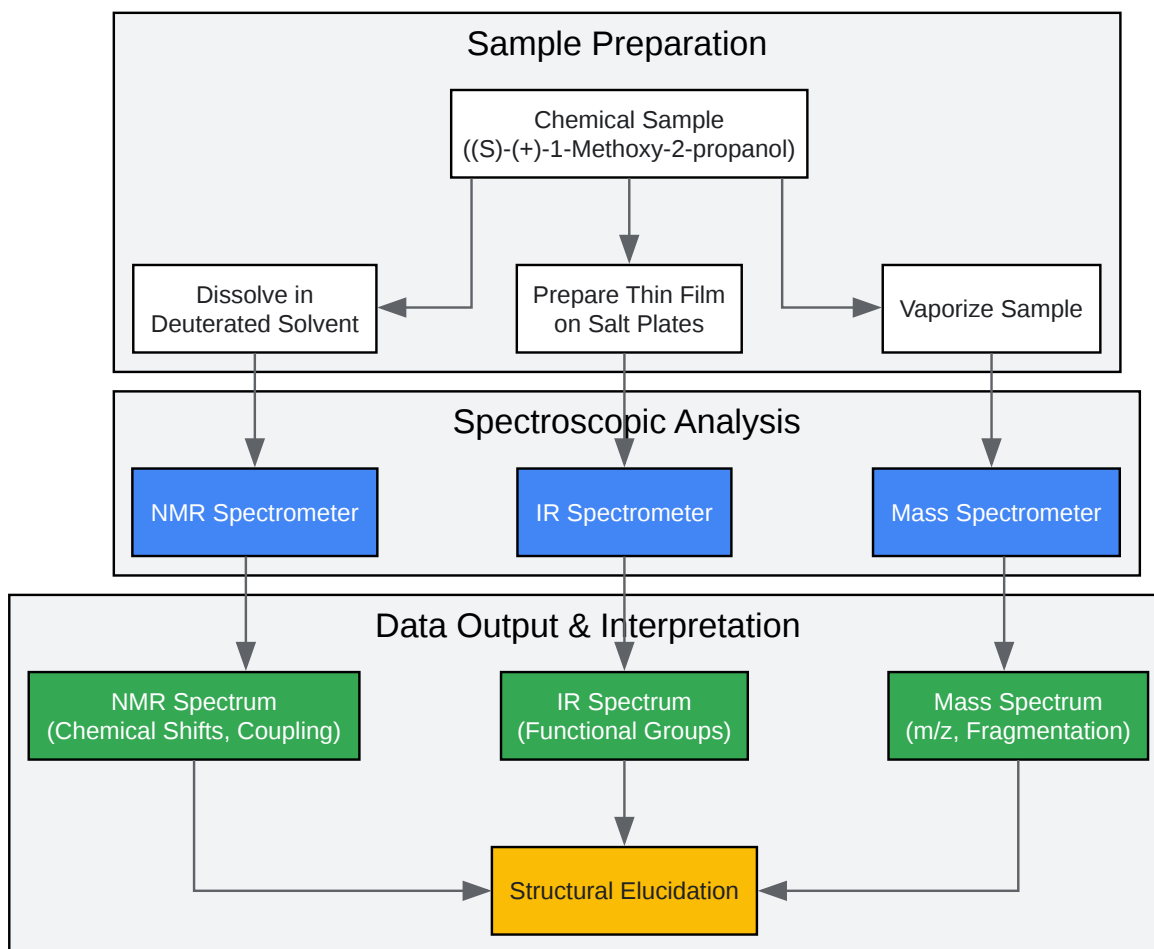
- Direct Infusion/Injection: A small amount of the liquid sample is introduced into the mass spectrometer. For a volatile compound like 1-Methoxy-2-propanol, this can be achieved by injecting a small volume of the neat liquid or a dilute solution into a heated port where it vaporizes.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Data Acquisition (Electron Ionization - EI):

- **Ionization:** In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam. This process typically removes an electron from the molecule, creating a positively charged molecular ion ($[M]^+$), and also causes the molecule to fragment into smaller, charged ions.
- **Acceleration:** The positively charged ions are then accelerated by an electric field into the mass analyzer.
- **Mass Analysis:** The mass analyzer, which can be a quadrupole, time-of-flight (TOF), or magnetic sector, separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of ions at each m/z value.
- **Mass Spectrum:** The output is a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.



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Caption: Workflow of Spectroscopic Analysis.

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